Ethyl behenate

Catalog No.
S661466
CAS No.
5908-87-2
M.F
C24H48O2
M. Wt
368.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl behenate

CAS Number

5908-87-2

Product Name

Ethyl behenate

IUPAC Name

ethyl docosanoate

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

InChI

InChI=1S/C24H48O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h3-23H2,1-2H3

InChI Key

JIZCYLOUIAIZHQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

Ethyl Behenate; Ethyl Docosanoate; Docosanoic Acid Ethyl Ester

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC

The exact mass of the compound Ethyl docosanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Ethyl behenate (ethyl docosanoate) is a saturated, long-chain (C22) fatty acid ethyl ester characterized by its distinct thermal profile, displaying a melting point of approximately 50 °C [1]. In industrial procurement, it is primarily sourced as a non-polymeric organic phase change material (PCM), a structural lipid for nanocarrier formulations, and an analytical reference standard for complex biodiesel profiling [2]. Unlike shorter-chain esters, its extended 22-carbon aliphatic tail imparts high hydrophobicity, elevated thermal stability, and specific crystallization kinetics, making it a critical material selection when formulation stability at ambient-to-warm temperatures is required without the excessive rigidity or reactivity of free fatty acids [3].

Substituting ethyl behenate with generic alternatives like ethyl stearate (C18) or free behenic acid compromises critical application parameters. Utilizing ethyl stearate drastically lowers the melting point to approximately 34 °C, leading to premature phase transitions in thermal storage systems and structural collapse in solid lipid nanoparticles at physiological temperatures [1]. Conversely, substituting with free behenic acid introduces a highly polar carboxylic headgroup and elevates the melting point to over 75 °C, which severely alters solubility profiles in non-polar matrices and requires excessively high processing temperatures that can degrade co-formulated active pharmaceutical ingredients (APIs)[2]. Furthermore, replacing it with methyl behenate alters the crystallization enthalpy and subcooling behavior, which can disrupt the precise thermal regulation required in microencapsulated PCM applications [3].

Thermal Energy Storage Capacity and Phase Transition Control

In latent heat storage applications, the choice of ester chain length and alcohol moiety strictly dictates thermal performance. Ethyl behenate provides a targeted melting transition at 50 °C with a latent heat of crystallization typically exceeding 150 J/g, offering a controlled thermal release profile [1]. In contrast, methyl behenate exhibits a slightly higher melting point (52 °C) and a higher latent heat (up to 234 J/g), but the ethyl ester form provides distinct solubility and rheological advantages in styrene co-polymer and silica gel matrices, reducing subcooling effects [2]. Furthermore, compared to ethyl stearate (Tm ~34 °C), ethyl behenate ensures that the phase transition occurs well above ambient room temperatures, preventing unintended melting in passive cooling or building insulation applications [3].

Evidence DimensionMelting point and latent heat of fusion
Target Compound DataEthyl behenate (Tm ~ 50 °C, Latent heat > 150 J/g)
Comparator Or BaselineEthyl stearate (Tm ~ 34 °C) and Methyl behenate (Tm ~ 52 °C)
Quantified Difference+16 °C melting point increase vs. C18 ethyl ester; distinct crystallization kinetics vs. methyl ester.
ConditionsDifferential Scanning Calorimetry (DSC) of pure non-polymeric organic PCMs.

Enables procurement engineers to precisely match the PCM melting threshold to high-ambient temperature regulation requirements where C18 esters would prematurely fail.

Structural Integrity in Lipid-Based Drug Delivery Systems

For lipid-based nanocarriers, the solid-state lipid core must remain intact at physiological temperature (37 °C) to prevent premature drug leakage. Ethyl behenate, with its 50 °C melting point, remains fully solid at 37 °C, providing a robust matrix for encapsulating poorly water-soluble drugs [1]. If ethyl stearate (Tm ~ 34 °C) is used as the structural lipid, the core will melt at body temperature, leading to rapid, uncontrolled API burst release [2]. Additionally, the ethyl esterification of the C22 chain eliminates the acidic proton of free behenic acid, preventing unwanted ionic interactions with cationic APIs or pH-sensitive payloads during formulation [1].

Evidence DimensionCore melting temperature relative to physiological conditions
Target Compound DataEthyl behenate (Solid at 37 °C; Tm = 50 °C)
Comparator Or BaselineEthyl stearate (Liquid/semi-solid at 37 °C; Tm = 34 °C)
Quantified Difference13 °C thermal buffer above physiological temperature vs. negative thermal buffer for ethyl stearate.
Conditionsin vivo / ex vivo physiological temperature modeling (37 °C).

Essential for pharmaceutical formulators requiring a neutral, highly lipophilic core matrix that strictly prevents burst release of encapsulated drugs in the bloodstream.

Analytical Reference Precision in Biodiesel Profiling

In the quality control of biofuels, particularly fatty acid ethyl esters (FAEEs) derived from diverse feedstocks, accurate quantification of minority long-chain esters is mandatory. Ethyl behenate is utilized as a critical high-molecular-weight reference standard because its retention time is distinctly separated from the dominant C16 and C18 esters (ethyl palmitate, ethyl oleate, ethyl stearate) [1]. Substituting this standard with a shorter chain or a methyl ester (like methyl behenate) shifts the chromatographic retention index, invalidating the calibration curve for C22+ components and leading to inaccurate density and kinematic viscosity predictions for the bulk biodiesel blend[2].

Evidence DimensionChromatographic retention and calibration validity
Target Compound DataEthyl behenate (Provides exact retention index for C22:0 FAEE)
Comparator Or BaselineMethyl behenate or Ethyl arachidate (C20:0)
Quantified DifferenceComplete baseline resolution from C18/C20 esters; prevents misidentification of high-boiling minority components.
ConditionsGas Chromatography-Mass Spectrometry (GC-MS) or Flame Ionization Detection (FID) for biofuel standard testing.

Guarantees regulatory compliance and analytical accuracy for laboratories certifying the composition and cold-flow properties of commercial biodiesel blends.

Form-Stable Phase Change Material (PCM) Microcapsules

Ethyl behenate is highly suited as the core material in microencapsulated PCMs used for thermal energy storage in building materials and specialized textiles. Its 50 °C melting point and high latent heat provide reliable thermal buffering in environments requiring heat absorption above standard ambient conditions, where lower-melting C18 esters would be ineffective [1].

Solid Lipid Nanoparticle (SLN) Formulation

In pharmaceutical manufacturing, ethyl behenate acts as a highly lipophilic, neutral core lipid for SLNs. Because it remains solid at 37 °C, it ensures the stable encapsulation and controlled release of hydrophobic drugs, avoiding the premature burst-release issues associated with lower-melting lipid matrices like ethyl stearate [2].

Analytical Reference Standard for Biofuel Quality Control

As a certified reference material, ethyl behenate is essential for calibrating GC-MS equipment used in the compositional analysis of biodiesel. It allows for the precise quantification of minority C22 FAEEs, which significantly impact the low-temperature viscosity and cloud point of the final fuel blend [3].

Cosmetic Emollients and Rheology Modifiers

In high-end cosmetic formulations, ethyl behenate functions as a non-comedogenic, neutral emollient and thickening agent. Its specific melting profile allows it to provide structure and stability to creams and lip balms at room temperature while offering a smooth, non-greasy skin feel upon application, outperforming free fatty acids that can cause formulation graininess[1].

XLogP3

11.1

Hydrogen Bond Acceptor Count

2

Exact Mass

368.365430770 Da

Monoisotopic Mass

368.365430770 Da

Heavy Atom Count

26

Melting Point

50.0 °C

UNII

P3XW559OLD

Other CAS

5908-87-2

Wikipedia

Ethyl behenate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Dates

Last modified: 08-15-2023
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019

Explore Compound Types